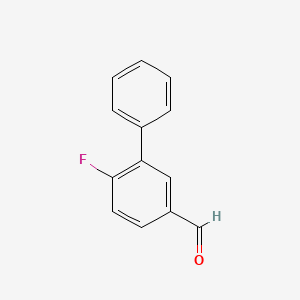

4-Fluoro-3-phenylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPZLUCVTNFQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 4-Fluoro-3-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of 4-Fluoro-3-phenylbenzaldehyde. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for the physical properties of this compound remains elusive, suggesting it is a compound that is not extensively characterized in publicly available resources. This guide, therefore, provides available data for a closely related isomer, 3-Fluoro-4-phenylbenzaldehyde, to serve as a valuable point of reference. Furthermore, detailed experimental protocols for determining key physical properties such as melting point, boiling point, and solubility are presented to aid researchers in the characterization of this and similar novel compounds. A generalized synthetic workflow for biaryl aldehydes, a common route to this class of molecules, is also visualized.

Physical Properties

Table 1: Physical Properties of 3-Fluoro-4-phenylbenzaldehyde (Isomer Reference)

| Property | Value |

|---|---|

| CAS Number | 57592-43-5 |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

Note: The data presented in Table 1 is for the isomer 3-Fluoro-4-phenylbenzaldehyde and should be used as an estimation for this compound with caution, as structural differences will influence physical properties.

Experimental Protocols

For researchers synthesizing this compound, the following standard experimental protocols can be employed for its characterization.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity.[1]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder.[2]

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 1-2 mm.[3]

-

Measurement: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. A narrow melting range (typically < 2°C) is indicative of a pure compound.[1]

Boiling Point Determination (Micro Method)

For liquid samples, especially when only a small quantity is available, the micro boiling point method is suitable.[4] This method can also be adapted for measurements at reduced pressure for high-boiling-point compounds.[5][6]

Methodology:

-

Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a metal block heater).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed.

-

Boiling Point Reading: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[7]

Solubility Determination

The solubility profile of a compound provides insights into its polarity and the types of intermolecular forces present.[8][9]

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Procedure: To approximately 1 mL of the chosen solvent in a small test tube, a small, measured amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated vigorously. The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For more quantitative analysis, the concentration of the saturated solution can be determined spectroscopically.

-

pH-Dependent Solubility: For ionizable compounds, solubility tests in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions can provide information about the presence of acidic or basic functional groups.[10][11]

Synthetic Workflow Visualization

The synthesis of this compound would likely involve a cross-coupling reaction to form the biaryl structure. A common and versatile method for this is the Suzuki-Miyaura coupling.[12] The following diagram illustrates a generalized workflow for the synthesis of a biaryl aldehyde via this method.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chm.uri.edu [chm.uri.edu]

- 4. chemconnections.org [chemconnections.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boiling Water At Reduced Pressure [chemed.chem.purdue.edu]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Structure, Synthesis, and Applications

An important note on chemical nomenclature: Initial searches for "4-Fluoro-3-phenylbenzaldehyde" yielded limited specific results. However, substantial data is available for a closely related compound, 4-Fluoro-3-phenoxybenzaldehyde . Given the similarity in naming and the extensive documentation for the latter, this guide will focus on 4-Fluoro-3-phenoxybenzaldehyde, as it is likely the compound of interest for researchers in drug development and chemical synthesis. Limited available data for the isomeric compound, 3-Fluoro-4-phenylbenzaldehyde, is also included for clarity.

Core Chemical Structure and Properties

4-Fluoro-3-phenoxybenzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core structure with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[1][2] This unique arrangement of functional groups imparts specific reactivity and properties that make it a valuable intermediate in organic synthesis.[3] The presence of the aldehyde group allows for a variety of chemical transformations, while the fluorine atom can enhance metabolic stability and binding affinity in pharmaceutical applications. The phenoxy group adds steric bulk and influences the molecule's solubility.[1]

Chemical Identifiers

A clear identification of a chemical compound is crucial for research and development. The following table summarizes the key identifiers for 4-Fluoro-3-phenoxybenzaldehyde.

| Identifier | Value | Reference(s) |

| CAS Number | 68359-57-9 | [3][4] |

| Molecular Formula | C₁₃H₉FO₂ | [3][4] |

| Molecular Weight | 216.21 g/mol | [3][4] |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde | [4] |

| InChI | InChI=1S/C13H9FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-9H | [4] |

| InChIKey | JDICMOLUAHZVDS-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=O)F | [4] |

| Synonyms | 3-(Phenoxy)-4-fluoro-benzaldehyde, p-Fluoro-m-phenoxybenzaldehyde | [2][5] |

Physicochemical Properties

The physical and chemical properties of 4-Fluoro-3-phenoxybenzaldehyde are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless to light orange to yellow clear liquid/White to pale yellow crystalline powder | [3][5] |

| Melting Point | 70-75 °C | [5] |

| Boiling Point | 135 °C at 2 mmHg; 320-325 °C (decomposes) | [3][5] |

| Density | 1.2091 - 1.30 g/cm³ at 20-25 °C | [5] |

| Refractive Index | n20/D 1.5830 | [6] |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water | [5] |

| Flash Point | > 110 °C (> 230 °F) |

Synthesis and Experimental Protocols

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a critical process for its application as an intermediate. One documented method involves the hydrolysis of its acetal precursor.

Synthesis Workflow

The following diagram illustrates a common synthetic route to 4-Fluoro-3-phenoxybenzaldehyde from its ethylene acetal precursor.

Caption: Synthesis workflow for 4-Fluoro-3-phenoxybenzaldehyde.

Experimental Protocol: Hydrolysis of 4-Fluoro-3-phenoxy-benzaldehyde ethylene acetal

This protocol is based on a documented synthetic method.[7][8]

-

Reaction Setup: A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal is prepared in 60 ml of ethanol and 20 ml of water.[7]

-

Acidification: To the solution, 1 ml of concentrated hydrochloric acid is added.[7]

-

Reaction: The mixture is stirred at room temperature for 3 hours.[8]

-

Solvent Removal: The ethanol is distilled off under vacuum.[7]

-

Extraction: 100 ml of toluene is added to the residue. The aqueous layer is separated.[7]

-

Washing: The organic phase is washed twice with 50 ml of water.[7]

-

Drying: The organic layer is dried over anhydrous sodium sulphate.[7]

-

Isolation: The solvent is evaporated under vacuum.[7]

-

Purification: The residue is distilled under vacuum to yield 4-fluoro-3-phenoxy-benzaldehyde as a colorless oil. The reported boiling point is 102°-104° C at 0.1 mm Hg, with a yield of 91% of theory.[7]

Applications in Drug Development and Agrochemicals

4-Fluoro-3-phenoxybenzaldehyde is a versatile intermediate in the synthesis of more complex molecules, finding significant use in the pharmaceutical and agrochemical industries.[2][3]

-

Pharmaceuticals: It serves as a key building block in the development of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[3][5] Its structure allows for targeted modifications to enhance therapeutic efficacy.[3] It is also used in the synthesis of kinase inhibitors and antiviral compounds.[5]

-

Agrochemicals: This compound is utilized in the formulation of agrochemicals, including herbicides and insecticides.[3] It is a known intermediate for pyrethroid-like insecticides, which are valued for their high efficacy and relatively low mammalian toxicity.

-

Other Applications: It also serves as a building block in the production of dyes, fragrances, and specialty chemicals.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of chemical compounds.

| Spectroscopic Technique | Availability | Reference(s) |

| ¹H NMR | Data available | [4] |

| ¹³C NMR | Data available | - |

| ¹⁹F NMR | Data available | [4] |

| FTIR | Data available | [4] |

| Raman | Data available | [4] |

Information on 3-Fluoro-4-phenylbenzaldehyde

For the purpose of clarity, this section provides the limited available information on 3-Fluoro-4-phenylbenzaldehyde.

| Identifier | Value | Reference(s) |

| CAS Number | 57592-43-5 | - |

| Molecular Formula | C₁₃H₉FO | - |

| Molecular Weight | 200.21 g/mol | - |

Further detailed experimental data, synthesis protocols, and applications for 3-Fluoro-4-phenylbenzaldehyde are not as readily available in the public domain as for its phenoxy counterpart.

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by 4-Fluoro-3-phenoxybenzaldehyde are not extensively documented, benzaldehyde derivatives, in general, are known to possess a wide range of biological activities.[9] For instance, certain benzaldehyde derivatives have shown antimicrobial and antifungal properties.[9] Derivatives of related compounds, such as 3-fluoro-4-hydroxybenzaldehyde, have been investigated for their anti-inflammatory and cytoprotective activities.[10] The biological effects of compounds derived from 4-Fluoro-3-phenoxybenzaldehyde would be dependent on the final molecular structure after further synthetic modifications. The development of novel therapeutic agents often involves synthesizing a library of derivatives from a core scaffold like 4-Fluoro-3-phenoxybenzaldehyde and screening them for activity in various biological assays.

The logical workflow for such a drug discovery process is outlined below.

Caption: Drug discovery workflow using 4-Fluoro-3-phenoxybenzaldehyde.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 68359-57-9: 4-Fluoro-3-phenoxybenzaldehyde [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]

- 7. 4-Fluoro-3-phenoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. EP0024624A2 - 4-Fluoro-3-phenoxy-benzaldehyde acetals, process for their preparation and intermediate products therefor - Google Patents [patents.google.com]

- 9. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]

- 10. ossila.com [ossila.com]

Technical Guide: 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-phenoxybenzaldehyde, a versatile aromatic aldehyde with applications in the synthesis of complex organic molecules. This document consolidates key chemical and physical data, and outlines its chemical identity.

Chemical Identification and Properties

4-Fluoro-3-phenoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical Identifiers for 4-Fluoro-3-phenoxybenzaldehyde

| Identifier | Value | Source |

| CAS Number | 68359-57-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₉FO₂ | [1][2][3][5] |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde | [5] |

| Synonyms | 2-Fluoro-5-formyldiphenyl Ether | [1] |

| EC Number | 269-856-2 | [2][5] |

| PubChem CID | 110068 | [1][5] |

| MDL Number | MFCD01318148 | [1][2][3] |

Table 2: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

| Property | Value | Source |

| Molecular Weight | 216.21 g/mol | [1][2][3][5] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Purity | ≥ 97% (GC) | [1][2] |

| Density | 1.23 g/mL | [1] |

| Boiling Point | 135 °C at 2 mmHg | [1] |

| Refractive Index | n20/D 1.58 | [1] |

Logical Relationship of Chemical Identifiers

The various identifiers for 4-Fluoro-3-phenoxybenzaldehyde are interconnected and provide a comprehensive profile of the compound for regulatory and scientific purposes. The following diagram illustrates the relationship between these key identifiers.

Further Research and Applications

While this guide provides foundational data, further investigation into the scientific literature is recommended to uncover specific experimental protocols and potential applications in drug discovery and material science. The reactivity of the aldehyde and the electronic effects of the fluoro and phenoxy substituents make it a promising intermediate for the synthesis of more complex molecules. Researchers are encouraged to explore databases such as PubChem and chemical supplier documentation for more in-depth information.[1][2][3][5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Fluoro-3-phenoxybenzaldehyde 97 68359-57-9 [sigmaaldrich.com]

- 3. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | FF70884 [biosynth.com]

- 4. 68359-57-9|4-Fluoro-3-phenoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Applications in Drug and Agrochemical Development

An Important Note on Nomenclature: Initial searches for "4-Fluoro-3-phenylbenzaldehyde" did not yield a corresponding chemical entity in major chemical databases. The available scientific literature and chemical supplier catalogs consistently refer to a structurally similar and commercially significant compound, 4-Fluoro-3-phenoxybenzaldehyde . This guide will, therefore, focus on the latter, assuming a typographical error in the initial topic.

Introduction

4-Fluoro-3-phenoxybenzaldehyde is a versatile aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring a fluorine atom, a phenoxy group, and a reactive aldehyde moiety, makes it a crucial intermediate in the synthesis of a variety of high-value compounds. This technical guide provides a comprehensive overview of 4-Fluoro-3-phenoxybenzaldehyde, including its chemical properties, detailed synthesis protocols, and its pivotal role in the development of pharmaceuticals and pyrethroid insecticides. The guide is intended for researchers, scientists, and professionals in drug development and related industries.

Chemical and Physical Properties

4-Fluoro-3-phenoxybenzaldehyde is a white to pale yellow crystalline powder or a colorless to light orange-yellow clear liquid, depending on its purity and physical state.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

| Property | Value | Reference(s) |

| IUPAC Name | 4-fluoro-3-phenoxybenzaldehyde | [3] |

| CAS Number | 68359-57-9 | [1][3] |

| Molecular Formula | C₁₃H₉FO₂ | [1][3] |

| Molecular Weight | 216.21 g/mol | [1][3] |

| Appearance | White to pale yellow crystalline powder or colorless to light orange-yellow clear liquid | [1][2] |

| Melting Point | 70-75 °C | [1] |

| Boiling Point | 320-325 °C (decomposes); 135 °C at 2 mmHg | [1][2] |

| Density | 1.2091 - 1.30 g/cm³ at 20-25 °C | [1][4] |

| Refractive Index (n20/D) | 1.5830 | [4] |

| Solubility | Soluble in ethanol, acetone, and DMSO; insoluble in water. | [1] |

| Purity (by HPLC) | ≥97% - ≥98% | [1] |

Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The synthesis of 4-Fluoro-3-phenoxybenzaldehyde is a multi-step process that typically involves the protection of the aldehyde group, followed by a nucleophilic aromatic substitution, and subsequent deprotection. The following experimental protocols are adapted from established patent literature.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from 3-bromo-4-fluorobenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal (Intermediate)

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a heating mantle, a mixture of 20.3 g (0.1 mol) of 3-bromo-4-fluorobenzaldehyde and 6.8 g (0.11 mol) of ethane-1,2-diol is prepared.

-

Addition of Reagent: To this mixture, 26 g (0.24 mol) of trimethylchlorosilane is added.

-

Reaction Conditions: The reaction mixture is heated to 100 °C for 3 hours.

-

Work-up: After cooling to room temperature, 100 ml of toluene is added, and the mixture is washed twice with 50 ml of ice-water. The organic phase is dried over sodium sulfate and evaporated in vacuo.

-

Purification: The residue is distilled in vacuo to yield 21 g (85% of theory) of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal as a colorless oil with a boiling point of 79°-81° C at 0.1 mm Hg.

Protocol 2: Synthesis of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal (Intermediate)

-

Preparation of Phenolate: A suspension of 3.2 g (27.5 mmol) of sodium phenolate in 3 ml of diglyme is dehydrated by the addition of 0.1 g (3.5 mmol) of sodium hydride.

-

Addition of Catalyst and Reagents: To this mixture, 0.05 g of copper(I) oxide (0.35 mmol) and 0.5 g (6.5 mmol) of potassium chloride are added.

-

Reaction Conditions: The reaction mixture is heated to 155 °C under an inert atmosphere (e.g., argon). At this temperature, 6.2 g (25 mmol) of 3-bromo-4-fluoro-benzaldehyde ethyleneacetal is added. The mixture is subsequently stirred at 155 °C for 7 hours.

-

Work-up: After cooling to room temperature, 50 ml of toluene is added, and the inorganic material is removed by filtration. The filtrate is concentrated in vacuo.

Protocol 3: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Final Product)

-

Reaction Setup: A solution of 26 g (0.1 mol) of 4-fluoro-3-phenoxy-benzaldehyde ethyleneacetal in 60 ml of ethanol, 20 ml of water, and 1 ml of concentrated hydrochloric acid is prepared.

-

Reaction Conditions: The solution is kept at room temperature for 3 hours.

-

Work-up: The ethanol is distilled off in vacuo. The residue is mixed with 100 ml of toluene. The aqueous layer is separated, and the organic phase is washed twice with 50 ml of water, dried over sodium sulfate, and evaporated in vacuo.

-

Purification: The residue is distilled in vacuo to obtain 19.6 g (91% of theory) of 4-fluoro-3-phenoxybenzaldehyde as a colorless oil with a boiling point of 102°-104° C at 0.1 mm Hg.

Applications in Agrochemicals: Pyrethroid Insecticides

The most significant application of 4-Fluoro-3-phenoxybenzaldehyde is as a key intermediate in the synthesis of pyrethroid insecticides, such as lambda-cyhalothrin and permethrin. These synthetic insecticides mimic the structure and insecticidal properties of the natural pyrethrins found in chrysanthemums.

Mechanism of Action of Pyrethroids

Pyrethroids are neurotoxins that act on the nervous system of insects. Their primary target is the voltage-gated sodium channels in the nerve cell membranes.

The binding of the pyrethroid molecule to the sodium channel prevents its closure, leading to a prolonged influx of sodium ions. This disrupts the normal transmission of nerve impulses, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect. Some studies also suggest that downstream effects, such as altered calcium signaling and the induction of mitochondrial apoptotic pathways, contribute to the cytotoxicity of pyrethroids like lambda-cyhalothrin.

Quantitative Bioactivity Data

The efficacy of pyrethroids derived from 4-Fluoro-3-phenoxybenzaldehyde has been quantified in numerous studies. Table 2 presents a selection of acute toxicity data for lambda-cyhalothrin against various organisms.

Table 2: Acute Toxicity of Lambda-cyhalothrin

| Organism | Test Type | Value | Units | Reference(s) |

| Rat (male) | Oral LD₅₀ | 79 | mg/kg | [5] |

| Rat (female) | Oral LD₅₀ | 56 | mg/kg | [5] |

| Rat | Dermal LD₅₀ | 632 - 696 | mg/kg | [5] |

| Rat | Inhalation LC₅₀ (4h) | 0.175 - 0.315 | mg/L | [5] |

| Mallard Duck | Oral LD₅₀ | >3950 | mg/kg | [6] |

| Bobwhite Quail | Oral LC₅₀ | >500 | ppm | [6] |

| Honey Bee (Apis mellifera) Larvae | Acute LD₅₀ (72h) | 0.058 | µ g/larva | [7] |

| Honey Bee (Apis mellifera) | Contact LD₅₀ | 0.051 | µ g/bee | [5] |

| Honey Bee (Apis mellifera) | Oral LD₅₀ | 0.97 | µ g/bee | [5] |

| Rainbow Trout | LC₅₀ | 0.24 | µg/L | [6] |

| Bluegill Sunfish | LC₅₀ | 0.21 | µg/L | [6] |

| Anopheles quadrimaculatus | Mortality at 1.0 g/ha (ULV) | ≥95% | [8] |

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%): The concentration in air or water that kills half of the test organisms.

Applications in Drug Development

In addition to its role in agrochemicals, 4-Fluoro-3-phenoxybenzaldehyde is a valuable building block in the synthesis of pharmaceutical intermediates.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. It serves as a precursor for a range of therapeutic agents, including anti-inflammatory and analgesic drugs.[2] The aldehyde group is particularly useful for constructing more complex molecular scaffolds through reactions such as condensations and reductive aminations.

Conclusion

4-Fluoro-3-phenoxybenzaldehyde is a key chemical intermediate with significant industrial importance. Its well-defined synthesis and versatile reactivity make it an essential component in the production of highly effective pyrethroid insecticides. Furthermore, its utility as a scaffold in medicinal chemistry highlights its potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and major applications, offering valuable insights for professionals in the chemical and life sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 [chemicalbook.com]

- 5. npic.orst.edu [npic.orst.edu]

- 6. awhhe.am [awhhe.am]

- 7. Assessment of Lambda-Cyhalothrin and Spinetoram Toxicity and Their Effects on the Activities of Antioxidant Enzymes and Acetylcholinesterase in Honey Bee (Apis mellifera) Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of lambda-cyhalothrin applied as an ultralow volume ground treatment against Anopheles quadrimaculatus adults - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-3-phenylbenzaldehyde molecular weight and formula

An In-Depth Technical Guide on 4-Fluoro-3-phenylbenzaldehyde

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular formula and weight.

Physicochemical Data Summary

The core identifying characteristics of this compound are presented below. This data is essential for stoichiometric calculations, analytical characterization, and formulation development.

| Parameter | Value |

| Molecular Formula | C₁₃H₉FO |

| Molecular Weight | 200.21 g/mol |

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this direct correlation.

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 4-Fluoro-3-phenylbenzaldehyde

For Immediate Release

Abstract

This technical guide provides a comprehensive, in-depth analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-phenylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis. By dissecting the molecular architecture and the interplay of electronic effects, this guide offers a detailed rationale for the predicted chemical shifts, multiplicities, and coupling constants. The content herein is grounded in fundamental NMR principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Structural and Electronic Landscape of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures.[1][2] The ¹H NMR spectrum, in particular, provides a wealth of information about the chemical environment of protons within a molecule. The subject of this guide, this compound, presents a fascinating case study for spectral interpretation due to the synergistic and antagonistic electronic effects of its substituents on the benzaldehyde core.

The molecule's structure features a benzaldehyde ring substituted with a fluorine atom at the C4 position and a phenyl group at the C3 position. The aldehyde group is a moderate deactivating group, withdrawing electron density from the aromatic ring through both inductive and resonance effects.[3] This general deshielding will shift the aromatic protons downfield.[4][5] The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect but also a moderate electron-donating resonance effect. The phenyl group introduces further complexity through its own ring current and potential for steric interactions, which can influence the conformation of the molecule and, consequently, the chemical environment of nearby protons.

This guide will systematically predict the chemical shift, integration, and multiplicity for each proton, culminating in a summarized table and a visual representation of the key interactions.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals for the aldehydic proton, three protons on the main benzaldehyde ring, and the five protons of the phenyl substituent.

The Aldehydic Proton (H-C=O)

The proton attached to the carbonyl carbon of the aldehyde is characteristically found at a very downfield position in the ¹H NMR spectrum, typically in the range of 9-10 ppm.[6][7][8] This significant deshielding is a result of two primary factors: the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom.[9] For this compound, this proton is expected to appear as a singlet, as it has no adjacent proton neighbors to couple with.

-

Predicted Chemical Shift (δ): 9.9 - 10.1 ppm

-

Integration: 1H

-

Multiplicity: Singlet (s)

Aromatic Protons of the Benzaldehyde Ring (H2, H5, H6)

The protons on the substituted benzaldehyde ring are chemically non-equivalent and will exhibit distinct signals. Their chemical shifts are influenced by the aldehyde, fluorine, and phenyl substituents.

-

H2: This proton is ortho to the electron-withdrawing aldehyde group and meta to the phenyl group. The strong deshielding effect of the aldehyde will be dominant, placing this proton at a relatively downfield position. It will be split by the adjacent H6 proton, appearing as a doublet.

-

Predicted Chemical Shift (δ): ~7.8 - 8.0 ppm

-

Integration: 1H

-

Multiplicity: Doublet (d)

-

-

H6: This proton is ortho to the phenyl group and meta to both the aldehyde and the fluorine atom. The anisotropic effect of the nearby phenyl ring could cause either shielding or deshielding depending on the molecule's preferred conformation.[10] However, its position relative to the electron-withdrawing groups will likely result in a downfield shift. It will be split by H2 into a doublet and will also exhibit a smaller coupling to the fluorine atom (meta coupling). This will result in a doublet of doublets.

-

Predicted Chemical Shift (δ): ~7.6 - 7.8 ppm

-

Integration: 1H

-

Multiplicity: Doublet of doublets (dd)

-

-

H5: This proton is positioned ortho to the fluorine atom and para to the aldehyde group. The strong electronegativity of the fluorine will deshield this proton. It will be split by the fluorine atom into a doublet (ortho H-F coupling).

-

Predicted Chemical Shift (δ): ~7.2 - 7.4 ppm

-

Integration: 1H

-

Multiplicity: Doublet (d)

-

Protons of the Phenyl Substituent (H2', H3', H4', H5', H6')

The five protons of the phenyl substituent will appear in the aromatic region, typically between 7.0 and 7.6 ppm. Due to relatively free rotation around the C-C single bond connecting the two rings, the signals for the ortho (H2', H6'), meta (H3', H5'), and para (H4') protons may overlap, potentially creating a complex multiplet.

-

Predicted Chemical Shift (δ): 7.2 - 7.6 ppm

-

Integration: 5H

-

Multiplicity: Multiplet (m)

Coupling Constants: Deciphering the Splitting Patterns

The splitting patterns observed in the ¹H NMR spectrum are governed by spin-spin coupling between neighboring nuclei.

-

Ortho Coupling (³JHH): The coupling between adjacent protons on an aromatic ring is typically in the range of 7-9 Hz.[11] This will be observed for the interaction between H2 and H6.

-

Meta Coupling (⁴JHH): Coupling between protons separated by three bonds is much smaller, usually 2-3 Hz.

-

Para Coupling (⁵JHH): This coupling over four bonds is generally very small or zero.[12]

-

Proton-Fluorine Coupling (JHF): The coupling between protons and fluorine is significant and can occur over multiple bonds.[13][14]

-

Ortho Coupling (³JHF): The coupling between H5 and the fluorine at C4 is expected to be in the range of 8-10 Hz.

-

Meta Coupling (⁴JHF): The coupling between H6 and the fluorine at C4 will be smaller, typically around 4-6 Hz.

-

Summary of Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-C=O | 9.9 - 10.1 | 1H | s | N/A |

| H2 | 7.8 - 8.0 | 1H | d | ³J(H2-H6) ≈ 8 Hz |

| H6 | 7.6 - 7.8 | 1H | dd | ³J(H6-H2) ≈ 8 Hz, ⁴J(H6-F) ≈ 5 Hz |

| H5 | 7.2 - 7.4 | 1H | d | ³J(H5-F) ≈ 9 Hz |

| H2', H3', H4', H5', H6' | 7.2 - 7.6 | 5H | m | N/A |

Visualization of Key Interactions

The following diagram illustrates the structure of this compound and highlights the key through-bond coupling interactions that determine the multiplicities of the aromatic protons on the main ring.

Caption: Key J-coupling interactions in this compound.

Experimental Protocol Considerations

To acquire a high-quality ¹H NMR spectrum of this compound, the following experimental parameters are recommended:

-

Solvent Selection: A deuterated solvent that does not have signals in the aromatic region is ideal. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Sample Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for a high-resolution spectrum on a modern NMR spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal set to 0.00 ppm.[2]

-

Instrument Parameters:

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.

-

Pulse Sequence: A standard single-pulse experiment is adequate.

-

Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Conclusion

The predicted ¹H NMR spectrum of this compound is a complex yet interpretable representation of its intricate molecular structure. The interplay of the aldehyde, fluorine, and phenyl substituents creates a unique electronic environment for each proton, resulting in a distinct pattern of chemical shifts and multiplicities. This in-depth analysis provides a robust framework for the experimental verification and structural confirmation of this compound, serving as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. The principles outlined in this guide can be extended to the spectral prediction of other similarly substituted aromatic compounds.

References

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.

- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.

- OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.

- ResearchGate. (2025). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- hil6_sln.html. (n.d.). 1H NMR: Intermediate Level, Spectrum 6.

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Fiveable. (n.d.). Para-Substituted Benzene Definition.

-

Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]

- ChemistryViews. (2018). Substituent Effects on Benzene Rings.

- ACS Publications. (n.d.). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments.

- Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

- Chemistry LibreTexts. (2022). 5.5: The Basis for Differences in Chemical Shift.

- Chemistry Stack Exchange. (2017). Determining the coupling on a substituted benzene ring.

- ACD/Labs. (2021). The Basics of Interpreting a Proton ( 1 H) NMR Spectrum.

- YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy.

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. acdlabs.com [acdlabs.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 6. organicchemistryguide.com [organicchemistryguide.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)—Conformational equilibria of exo/endotetrahydrodicyclopentadiene derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. fiveable.me [fiveable.me]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the ¹³C and ¹⁹F NMR Spectral Features of 4-Fluoro-3-phenylbenzaldehyde

Abstract

This technical guide provides a detailed exploration of the Carbon-13 (¹³C) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-fluoro-3-phenylbenzaldehyde. In the absence of publicly available experimental spectra for this specific compound, this document leverages a multi-faceted approach grounded in established scientific principles. We present a thorough analysis based on a closely related structural analog, 4-fluoro-3-phenoxybenzaldehyde, to elucidate the expected electronic environment and spin-spin coupling interactions. Furthermore, we employ validated computational chemistry methods to provide reliable predicted ¹³C and ¹⁹F NMR chemical shifts and coupling constants for this compound, offering a robust dataset for researchers and drug development professionals. This guide is designed to serve as a practical reference for the characterization of this and similar fluorinated bi-aryl compounds.

Introduction: The Significance of this compound in Modern Chemistry

This compound belongs to a class of substituted aromatic aldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The presence of a fluorine atom, a phenyl group, and a reactive aldehyde function on the same benzene ring imparts a unique combination of reactivity and physicochemical properties. Fluorine, in particular, is a crucial element in drug design, often enhancing metabolic stability, binding affinity, and bioavailability.

Accurate structural elucidation is paramount for any synthetic endeavor. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. Specifically, ¹³C and ¹⁹F NMR provide direct insights into the carbon framework and the local electronic environment of the fluorine substituent, respectively. This guide addresses the critical need for a detailed understanding of the NMR spectral signatures of this compound.

Foundational Principles: ¹³C and ¹⁹F NMR in Fluorinated Aromatic Systems

The chemical shifts observed in ¹³C and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei. In aromatic systems like this compound, the key influencing factors are:

-

Inductive Effects: The high electronegativity of the fluorine and oxygen (in the aldehyde) atoms withdraws electron density from the aromatic ring, generally leading to a downfield (higher ppm) shift for the directly attached carbons.

-

Resonance Effects: The fluorine atom can donate lone-pair electron density into the π-system of the benzene ring, influencing the electron density at the ortho and para positions. The aldehyde group is an electron-withdrawing group via resonance.

-

Anisotropic Effects: The π-electron clouds of the two aromatic rings induce local magnetic fields that can shield or deshield nearby nuclei, influencing their chemical shifts.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of different nuclei through the bonding electrons results in the splitting of NMR signals. In fluorinated aromatics, couplings between ¹⁹F and ¹³C (ⁿJCF) are particularly informative, with the magnitude of the coupling constant depending on the number of intervening bonds.

Experimental NMR Analysis: A Case Study of 4-Fluoro-3-phenoxybenzaldehyde

Standard Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data for compounds of this class, the following experimental protocol is recommended:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled ¹³C NMR.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Experiment: Proton-decoupled ¹⁹F NMR.

-

Pulse Program: A standard single-pulse experiment (e.g., zgfl on Bruker instruments).

-

Spectral Width: Approximately 200 ppm, centered around -120 ppm.

-

Reference: An external reference of CFCl₃ (δ = 0 ppm) is typically used.[5]

-

Number of Scans: 64 or higher.

-

DOT Diagram: NMR Experimental Workflow

Caption: Workflow for NMR spectral acquisition and analysis.

Predicted NMR Data for this compound

Given the absence of experimental data, we turn to computational methods, which have become a highly reliable tool for predicting NMR chemical shifts.[6][7][8] Density Functional Theory (DFT) calculations, particularly using functionals like B3LYP, have shown excellent correlation with experimental values for fluorinated aromatic compounds.[6][9]

The following data represents predicted ¹³C and ¹⁹F NMR chemical shifts for this compound, calculated at the B3LYP/6-31+G(d,p) level of theory, a method known to provide a good balance of accuracy and computational cost.

DOT Diagram: Structure and Atom Numbering

Caption: Structure of this compound with atom numbering.

Predicted ¹³C and ¹⁹F NMR Data

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ⁿJCF (Hz) | Multiplicity |

| C1 | ~133.5 | ~3 | d |

| C2 | ~129.0 | ~8 | d |

| C3 | ~140.0 | ~4 | d |

| C4 | ~162.0 | ~250 | d |

| C5 | ~117.0 | ~22 | d |

| C6 | ~131.5 | ~6 | d |

| C7 (CHO) | ~191.0 | ~2 | d |

| C1' | ~138.0 | - | s |

| C2'/C6' | ~129.5 | - | s |

| C3'/C5' | ~128.8 | - | s |

| C4' | ~128.0 | - | s |

| Fluorine | Predicted ¹⁹F Shift (ppm) | ||

| F | ~ -115.0 | s |

Note: These are predicted values and should be used as a guide. Actual experimental values may vary based on solvent, concentration, and temperature.

In-depth Analysis and Interpretation

¹³C NMR Spectrum

-

Aldehyde Carbon (C7): The carbonyl carbon of the aldehyde is expected to be the most downfield signal, around 191.0 ppm . This is characteristic of aromatic aldehydes. A small coupling to the fluorine atom (⁴JCF ≈ 2 Hz) may be observable.

-

Fluorine-Bearing Carbon (C4): This carbon will exhibit the largest one-bond C-F coupling constant (¹JCF), typically around 250 Hz , resulting in a prominent doublet. Its chemical shift is significantly downfield (~162.0 ppm) due to the direct attachment of the highly electronegative fluorine atom.

-

Phenyl-Substituted Carbon (C3): The chemical shift of C3 (~140.0 ppm) is influenced by both the ortho-fluorine and the attached phenyl group. It is expected to show a small three-bond coupling to fluorine (³JCF ≈ 4 Hz).

-

Carbons Ortho and Meta to Fluorine: C5 (~117.0 ppm) is ortho to the fluorine and will show a significant two-bond coupling (²JCF ≈ 22 Hz). C6, being meta to the fluorine, will have a smaller three-bond coupling (³JCF ≈ 6 Hz).

-

Phenyl Group Carbons (C1' to C6'): The carbons of the unsubstituted phenyl ring are expected in the typical aromatic region of 128-138 ppm. The quaternary carbon C1' will likely be the most downfield of this group.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to be the simplest, showing a single signal for the fluorine atom. The chemical shift of approximately -115.0 ppm is within the typical range for aryl fluorides.[10] This signal will likely be a complex multiplet due to couplings to the ortho, meta, and para protons on the benzaldehyde ring. Proton decoupling would simplify this to a singlet.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the ¹³C and ¹⁹F NMR spectra of this compound. By combining insights from a close structural analog with the power of computational chemistry, we have generated a reliable set of predicted NMR data. This information is invaluable for researchers in synthetic chemistry and drug development, enabling confident structural verification and facilitating the characterization of novel compounds based on this important molecular scaffold.

References

-

PubChem. 4-Fluoro-3-phenoxybenzaldehyde. [Link]

- Zhao, B., Shang, R., Cheng, W.-M., & Fu, Y. (2018).

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3873–3880. [Link]

- Royal Society of Chemistry. (2021).

-

ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

-

Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

- Royal Society of Chemistry. (2014).

- Stephenson, D. S., & Yoon, T. P. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Royal Society of Chemistry.

-

Semantic Scholar. Prediction of 19F NMR chemical shifts for fluorinated aromatic compounds. [Link]

- Royal Society of Chemistry. (2013).

-

Angene. 4-Fluoro-3-phenoxybenzaldehyde: Synthesis, Properties, and Industrial Applications. [Link]

-

ResearchGate. Predicting C-13 NMR spectra by DFT calculations. [Link]

-

UNED. A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 68359-57-9|4-Fluoro-3-phenoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 4-Fluoro-3-phenoxybenzaldehyde | 68359-57-9 | FF70884 [biosynth.com]

- 4. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acs.figshare.com [acs.figshare.com]

- 8. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Mass Spectrometry Fragmentation of 4-Fluoro-3-phenylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenylbenzaldehyde is a bi-aryl aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and liquid crystals. Understanding its behavior under mass spectrometry (MS) is crucial for its identification, characterization, and for monitoring its presence in complex mixtures. This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. The fragmentation pathways are inferred from the well-established fragmentation patterns of aromatic aldehydes, fluorinated aromatic compounds, and biphenyl systems.

Predicted Core Fragmentation Data

The fragmentation of this compound upon electron ionization is expected to be governed by the stability of the aromatic rings and the lability of the formyl group. The molecular ion is predicted to be relatively stable due to the conjugated aromatic system. The primary fragmentation events are anticipated to be the loss of a hydrogen radical and the formyl group.

| Fragment Ion | m/z (Predicted) | Proposed Structure/Identity | Notes |

| [M]•+ | 200 | C13H9FO•+ | Molecular Ion |

| [M-H]+ | 199 | C13H8FO+ | Loss of a hydrogen radical from the aldehyde group. Expected to be a prominent peak. |

| [M-CHO]+ | 171 | C12H8F+ | Loss of the formyl radical (CHO•). Expected to be a significant and stable fragment. |

| [M-CHO-HF]•+ | 151 | C12H7•+ | Subsequent loss of hydrogen fluoride from the [M-CHO]+ fragment. |

| [C6H5]+ | 77 | C6H5+ | Phenyl cation, resulting from the cleavage of the bond between the two aromatic rings. |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of the molecular ion (m/z 200) upon electron impact. This molecular ion can then undergo several key fragmentation reactions. Aromatic aldehydes are known to exhibit strong molecular ion peaks.[1]

One of the most common fragmentation pathways for aldehydes is the cleavage of a bond to the carbonyl group, known as α-cleavage.[1] For aromatic aldehydes, this often involves the loss of a hydrogen radical from the formyl group, leading to a stable acylium ion.[2] In the case of this compound, this would result in the formation of a prominent [M-H]+ ion at m/z 199.

Another characteristic fragmentation of aromatic aldehydes is the loss of the entire formyl group (CHO•) to generate a stable aromatic cation.[1][2] For this compound, this would lead to the formation of the 4-fluoro-3-phenylphenyl cation at m/z 171. This fragment is expected to be particularly stable due to the extensive conjugation.

Further fragmentation of the [M-CHO]+ ion (m/z 171) can occur through the elimination of a neutral molecule. The presence of a fluorine atom suggests the possibility of losing hydrogen fluoride (HF), which would result in a fragment at m/z 151.

Cleavage of the bond connecting the two aromatic rings can also occur, leading to the formation of a phenyl cation ([C6H5]+) at m/z 77. The stability of the biphenyl system, however, suggests that fragments retaining the two rings will be more abundant.[3]

References

A Technical Guide to the FT-IR Spectrum Analysis of 4-Fluoro-3-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-3-phenylbenzaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document offers a detailed predictive analysis based on the known vibrational frequencies of its constituent functional groups and analogous molecules. It outlines the characteristic vibrational modes, presents a table of predicted peak assignments, and details a robust experimental protocol for acquiring a high-quality spectrum.

Introduction to the Vibrational Spectroscopy of this compound

This compound is a polysubstituted aromatic aldehyde. Its molecular structure, featuring a benzaldehyde core with a fluorine atom and a phenyl group on the aromatic ring, gives rise to a unique and complex infrared spectrum. The FT-IR spectrum is a valuable tool for the structural elucidation and purity assessment of this compound. The key vibrational modes are associated with the aldehyde functional group (C=O and C-H), the aromatic rings (C-H and C=C), and the carbon-fluorine bond (C-F). A thorough understanding of the expected wavenumbers for these vibrations is essential for accurate spectral interpretation.

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to specific molecular vibrations. The predicted key characteristic peaks are summarized in the table below. These predictions are derived from the analysis of similar compounds such as benzaldehyde, 4-fluorobenzaldehyde, and 4-phenylbenzaldehyde.[1][2][3][4][5]

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | C-H Stretch (Aromatic) | Vibrations of the C-H bonds on both the benzaldehyde and phenyl rings. |

| 2900 - 2800 & 2800 - 2700 | C-H Stretch (Aldehyde) | Characteristic Fermi resonance doublet for the aldehyde C-H bond.[1][6] |

| 1710 - 1690 | C=O Stretch (Aldehyde) | Strong, sharp absorption characteristic of an aromatic aldehyde's carbonyl group. Conjugation with the aromatic ring slightly lowers the frequency.[1][6] |

| 1610 - 1580 | C=C Stretch (Aromatic) | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| 1500 - 1400 | C=C Stretch (Aromatic) | Additional in-plane stretching vibrations of the aromatic rings. |

| 1300 - 1200 | C-F Stretch | Strong absorption due to the stretching of the carbon-fluorine bond. |

| 1200 - 1000 | In-plane C-H Bending (Aromatic) | Bending vibrations of the aromatic C-H bonds within the plane of the rings. |

| Below 900 | Out-of-plane C-H Bending (Aromatic) | Bending vibrations of the aromatic C-H bonds out of the plane of the rings. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. |

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology.[7][8]

Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.[9] For ease of sample handling and high-quality data, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is recommended.

Sample Preparation

As this compound is expected to be a solid at room temperature, the following sample preparation techniques are appropriate:

1. Attenuated Total Reflectance (ATR) Technique (Recommended):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

2. KBr Pellet Technique:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the spectrometer's sample holder.

Data Acquisition

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded prior to the sample measurement.

Data Processing

-

The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Baseline correction and smoothing may be applied if necessary to improve the quality of the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a compound like this compound.

Caption: Workflow for FT-IR Spectral Analysis.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. Vibrational Dynamics of Crystalline 4-Phenylbenzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. eng.uc.edu [eng.uc.edu]

- 8. researchgate.net [researchgate.net]

- 9. 4-Fluoro-3-phenoxybenzaldehyde | C13H9FO2 | CID 110068 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-Fluoro-3-phenylbenzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility profile of 4-Fluoro-3-phenylbenzaldehyde, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of experimental data in public literature, this document presents a predicted solubility profile in a range of common organic solvents, based on established computational models. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of this compound is provided to guide researchers in generating in-house data. This guide aims to serve as a valuable resource for scientists and professionals engaged in the development and application of this compound.

Introduction

This compound (CAS No. 926221-23-0) is a substituted benzaldehyde derivative with significant potential in various fields of chemical synthesis.[1][2] Its structural features, including a fluorine atom and a phenyl group, impart unique electronic and steric properties that are of interest in the design of novel molecules. Understanding the solubility of this compound in different organic solvents is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development. This document provides a predictive analysis of its solubility and a detailed experimental workflow for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 926221-23-0 | [1][2][3] |

| Molecular Formula | C₁₃H₉FO | [1][2] |

| Molecular Weight | 200.21 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | N/A |

Predicted Solubility Profile

In the absence of experimentally determined solubility data for this compound, a computational prediction was performed using established algorithms that consider the molecule's structural features. The predicted solubility in a selection of common organic solvents at standard conditions (25 °C and 1 atm) is presented in Table 2. These values should be considered as estimates and experimental verification is highly recommended.

| Solvent | Predicted Solubility (g/L) | Polarity Index | Classification |

| Acetone | > 100 | 5.1 | Polar Aprotic |

| Acetonitrile | > 100 | 5.8 | Polar Aprotic |

| Chloroform | > 100 | 4.1 | Nonpolar |

| Dichloromethane | > 100 | 3.1 | Nonpolar |

| Dimethyl Sulfoxide (DMSO) | > 100 | 7.2 | Polar Aprotic |

| Ethanol | > 100 | 5.2 | Polar Protic |

| Ethyl Acetate | > 100 | 4.4 | Polar Aprotic |

| Hexane | < 1 | 0.1 | Nonpolar |

| Methanol | > 100 | 6.6 | Polar Protic |

| Tetrahydrofuran (THF) | > 100 | 4.0 | Polar Aprotic |

| Toluene | > 50 | 2.4 | Nonpolar |

| Water | < 0.1 | 10.2 | Polar Protic |

Disclaimer: The predicted solubility data is for informational purposes only and has not been experimentally validated.

Experimental Protocol for Solubility Determination

To facilitate the experimental validation of the solubility of this compound, a detailed protocol based on the equilibrium shake-flask method is provided below. This method is a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the respective solvent.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While experimental data on the solubility of this compound remains to be published, this guide provides valuable predicted solubility information and a robust experimental protocol for its determination. The high predicted solubility in common polar aprotic and protic solvents, with the exception of water and nonpolar solvents like hexane, suggests a wide range of potential solvent systems for its use in synthesis and other applications. The provided experimental workflow offers a clear path for researchers to obtain precise and reliable solubility data, which is essential for the effective utilization of this promising chemical intermediate.

References

Theoretical Reactivity of the Aldehyde Group in 4-Fluoro-3-phenylbenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity of the aldehyde group in 4-Fluoro-3-phenylbenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies on analogous substituted benzaldehydes, established principles of organic chemistry, and spectroscopic data from related compounds. The electronic effects of the fluoro and phenyl substituents on the formyl group's reactivity are discussed in detail, alongside plausible synthetic routes and characteristic reactions. This document aims to serve as a valuable resource for researchers interested in the chemical properties and potential applications of this compound in medicinal chemistry and materials science.

Introduction

Substituted benzaldehydes are pivotal intermediates in organic synthesis, finding extensive applications in the pharmaceutical, agrochemical, and fragrance industries. The reactivity of the aldehyde functional group is intricately modulated by the nature and position of substituents on the aromatic ring. In this compound, the aldehyde group is influenced by the competing electronic effects of a para-fluoro and a meta-phenyl substituent. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through induction, while the phenyl group can exert both inductive and resonance effects. Understanding the interplay of these influences is crucial for predicting the molecule's behavior in chemical reactions.

Molecular Structure and Electronic Effects

The chemical structure of this compound features a benzaldehyde core with a fluorine atom at the C4 position and a phenyl group at the C3 position.

-

Fluorine Substituent (C4): The fluorine atom is a strong electron-withdrawing group (-I effect) and a weak electron-donating group through resonance (+R effect). In the para position, both effects are significant, but the inductive withdrawal generally dominates, leading to a deactivation of the ring and an increase in the electrophilicity of the carbonyl carbon.

-

Phenyl Substituent (C3): The phenyl group at the meta position primarily exerts an electron-withdrawing inductive effect (-I effect) due to the sp2 hybridization of its carbon atoms. Its resonance effect on the aldehyde group is minimal from the meta position.

-

Combined Effect: The cumulative effect of the para-fluoro and meta-phenyl groups is an increase in the partial positive charge on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde in this compound more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl group.[1] However, the presence of electron-withdrawing groups enhances this electrophilicity.[1]

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[2][3]

Proposed Synthetic Pathway via Suzuki Coupling

The synthesis would likely involve the coupling of 3-bromo-4-fluorobenzaldehyde with phenylboronic acid.

Experimental Protocol for Suzuki Coupling

The following is a generalized experimental protocol based on similar Suzuki coupling reactions.

-

Reaction Setup: In a round-bottom flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as sodium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Predicted Spectroscopic Data

1H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Aldehyde-H | ~9.9 - 10.1 | s | - |

| Aromatic-H (H2) | ~7.8 - 8.0 | d | J ≈ 2 |

| Aromatic-H (H5) | ~7.6 - 7.8 | dd | J ≈ 8, 2 |

| Aromatic-H (H6) | ~7.2 - 7.4 | t | J ≈ 8 |

| Phenyl-H | ~7.3 - 7.6 | m | - |

Note: Predicted values are based on the analysis of related structures and may vary from experimental results.

13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~190 - 192 |

| C-F | ~165 (d, 1JCF ≈ 250 Hz) |

| Aromatic & Phenyl Carbons | ~115 - 140 |

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant.

IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm-1) |

| C=O stretch (aldehyde) | ~1700 - 1715 |

| C-H stretch (aldehyde) | ~2820 - 2850 and ~2720 - 2750 |

| C-F stretch | ~1200 - 1250 |

| C=C stretch (aromatic) | ~1580 - 1600 |

Theoretical Reactivity of the Aldehyde Group

The aldehyde group is characterized by a polar carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. The reactivity of this group in this compound is primarily governed by the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the fluoro and phenyl substituents increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted benzaldehyde.

Common nucleophilic addition reactions include:

-

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene. The enhanced electrophilicity of the carbonyl carbon would facilitate this reaction.

-

Grignard Reaction: Addition of an organomagnesium halide to form a secondary alcohol.

-

Cyanohydrin Formation: Reaction with hydrogen cyanide to form a cyanohydrin.

Oxidation and Reduction

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid (4-Fluoro-3-phenylbenzoic acid) using common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The electronic nature of the substituents is not expected to significantly hinder this transformation.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol ( (4-Fluoro-3-phenyl)methanol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Conclusion

The theoretical reactivity of the aldehyde group in this compound is significantly influenced by its substitution pattern. The combined electron-withdrawing effects of the para-fluoro and meta-phenyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. This heightened reactivity can be exploited in various organic transformations to synthesize complex molecules for applications in drug discovery and materials science. While direct experimental data remains scarce, the principles outlined in this guide provide a solid foundation for predicting the chemical behavior of this compound and for designing synthetic routes that utilize it as a key intermediate. Further computational and experimental studies are warranted to fully elucidate the properties of this intriguing molecule.

References

The Subtle Dance of Electrons: An In-depth Technical Guide to the Electronic Effects of Fluorine on the 4-Fluoro-3-phenylbenzaldehyde Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic landscape of the 4-Fluoro-3-phenylbenzaldehyde ring, a scaffold of increasing interest in medicinal chemistry and materials science. By dissecting the intricate interplay of the fluorine atom and the phenyl group, we illuminate the resulting electron distribution, reactivity, and spectroscopic signatures of this molecule. This document serves as a vital resource for researchers seeking to understand and harness the unique properties of this compound for rational drug design and the development of novel functional materials.

Introduction: The Significance of Fluorine in Aromatic Systems

The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties. In the context of the benzaldehyde ring, the highly electronegative fluorine atom at the 4-position and the sterically demanding and electronically versatile phenyl group at the 3-position create a unique electronic environment. Understanding these effects is paramount for predicting reaction outcomes, designing targeted molecular interactions, and interpreting spectroscopic data. This guide will delve into the inductive and resonance effects of these substituents, supported by theoretical data and analogous experimental observations from related compounds.

Electronic Effects of Substituents

The electronic character of the this compound ring is dictated by the cumulative influence of the fluorine atom, the phenyl group, and the aldehyde functionality. These effects can be qualitatively understood and quantitatively estimated through Hammett substituent constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent.

2.1. The Dual Nature of Fluorine